N-(3-Diethylaminopropyl)-p-ethoxybenzenesulfonamide
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Overview
Description
N-(3-Diethylaminopropyl)-p-ethoxybenzenesulfonamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylaminopropyl group and an ethoxybenzenesulfonamide moiety. Its versatility and reactivity make it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Diethylaminopropyl)-p-ethoxybenzenesulfonamide typically involves the reaction of p-ethoxybenzenesulfonyl chloride with N-(3-diethylaminopropyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-Diethylaminopropyl)-p-ethoxybenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-(3-Diethylaminopropyl)-p-ethoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and in drug development.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-Diethylaminopropyl)-p-ethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include enzyme inhibition and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Diethylaminopropyl)formamide
- 3-(Diethylamino)propyl trimethoxysilane
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
Uniqueness
N-(3-Diethylaminopropyl)-p-ethoxybenzenesulfonamide is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to similar compounds. Its combination of a diethylaminopropyl group and an ethoxybenzenesulfonamide moiety allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
32410-93-8 |
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Molecular Formula |
C15H26N2O3S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-[3-(diethylamino)propyl]-4-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C15H26N2O3S/c1-4-17(5-2)13-7-12-16-21(18,19)15-10-8-14(9-11-15)20-6-3/h8-11,16H,4-7,12-13H2,1-3H3 |
InChI Key |
ZBDVLXRSLGRTTC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNS(=O)(=O)C1=CC=C(C=C1)OCC |
Origin of Product |
United States |
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